molecular formula C11H18N2 B158318 3-tert-Butyl-5-methylbenzene-1,2-diamine CAS No. 133639-31-3

3-tert-Butyl-5-methylbenzene-1,2-diamine

Cat. No.: B158318
CAS No.: 133639-31-3
M. Wt: 178.27 g/mol
InChI Key: YEFKSWLDSHCCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-5-methylbenzene-1,2-diamine is an aromatic diamine featuring a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at position 3 and a methyl group (-CH₃) at position 5. Its molecular formula is C₁₁H₁₈N₂, and its structure is characterized by:

  • Steric hindrance from the bulky tert-butyl group, which influences reactivity and molecular interactions.
  • Electron-donating effects from alkyl substituents, enhancing the basicity of the amine groups compared to electron-withdrawing substituents.
  • Potential applications in coordination chemistry (as ligands), polymer stabilization, or pharmaceutical intermediates due to its diamine functionality and stability .

Structural analogs of this compound often vary in substituents, leading to differences in electronic, steric, and solubility properties. Below, we compare it with key derivatives and related diamines.

Properties

CAS No.

133639-31-3

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-tert-butyl-5-methylbenzene-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6H,12-13H2,1-4H3

InChI Key

YEFKSWLDSHCCIC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)N)N)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C(C)(C)C

Synonyms

1,2-Benzenediamine, 3-(1,1-dimethylethyl)-5-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes critical differences between 3-tert-Butyl-5-methylbenzene-1,2-diamine and structurally similar diamines:

Compound Name Substituents (Positions) Molecular Formula Key Properties Reference
This compound tert-butyl (3), methyl (5) C₁₁H₁₈N₂ High steric bulk, moderate solubility in non-polar solvents, electron-donating
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine Cl (3), CF₃ (5) C₇H₆ClF₃N₂ Electron-withdrawing groups, lower basicity, higher hydrophobicity
3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine F (3), CF₃ (5) C₇H₆F₄N₂ Strong electronegativity, potential for hydrogen bonding, reduced steric bulk
N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine Ethylenediamine + benzamidine C₁₆H₁₈N₆ Antifungal activity, amidine groups enhance biological interactions
Key Observations:
  • Electronic Effects : The tert-butyl and methyl groups in the target compound donate electrons, increasing amine basicity compared to halogen/CF₃-substituted analogs, which withdraw electrons and reduce basicity .
  • Solubility : Halogenated derivatives (e.g., Cl, CF₃) exhibit lower polarity and solubility in aqueous media, whereas the target compound may dissolve better in organic solvents due to its alkyl groups .

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